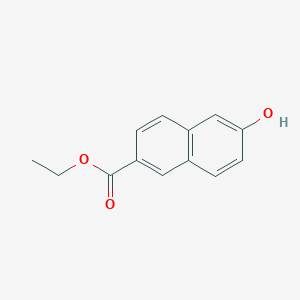![molecular formula C24H14 B093510 Benzo[pqr]picene CAS No. 189-96-8](/img/structure/B93510.png)
Benzo[pqr]picene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[pqr]picene is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in scientific research. It is a highly reactive compound that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating biological processes.
Mécanisme D'action
The mechanism of action of benzo[pqr]picene is not fully understood, but it is thought to interact with DNA and other biomolecules through a process known as intercalation. This involves the insertion of the compound between the base pairs of DNA, which can lead to changes in the structure and function of the molecule.
Effets Biochimiques Et Physiologiques
Benzo[pqr]picene has been found to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis. It has also been shown to affect the expression of genes involved in cell cycle regulation and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using benzo[pqr]picene in lab experiments is its high reactivity and specificity for certain biomolecules. However, its toxicity and potential for DNA damage can also be a limitation, and careful handling and use are required to avoid unwanted effects.
Orientations Futures
There are many potential future directions for research on benzo[pqr]picene, including studies of its interactions with specific biomolecules, the development of new fluorescent probes and imaging techniques, and the identification of new therapeutic targets for diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a range of scientific fields.
Méthodes De Synthèse
Benzo[pqr]picene can be synthesized through a number of different methods, including the Diels-Alder reaction and the Suzuki coupling reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile, while the Suzuki coupling reaction involves the reaction of an aryl halide with an organoboron compound.
Applications De Recherche Scientifique
Benzo[pqr]picene has been used in a wide range of scientific research applications, including studies of DNA damage and repair, the effects of environmental pollutants on human health, and the development of new drugs and therapies. It has also been used as a fluorescent probe for imaging biological systems.
Propriétés
Numéro CAS |
189-96-8 |
|---|---|
Nom du produit |
Benzo[pqr]picene |
Formule moléculaire |
C24H14 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
hexacyclo[14.6.2.02,11.05,10.013,23.020,24]tetracosa-1(23),2(11),3,5,7,9,12,14,16(24),17,19,21-dodecaene |
InChI |
InChI=1S/C24H14/c1-2-7-19-15(4-1)10-12-20-21-13-11-17-6-3-5-16-8-9-18(14-22(19)20)24(21)23(16)17/h1-14H |
Clé InChI |
VOIIGLOUBINLKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C6C4=C3C=CC6=CC=C5 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C6C4=C3C=CC6=CC=C5 |
Autres numéros CAS |
189-96-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



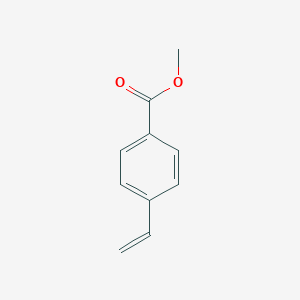
![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)
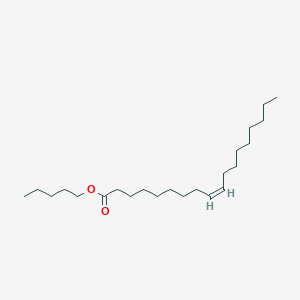
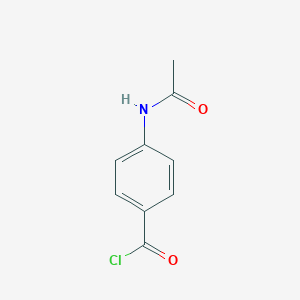
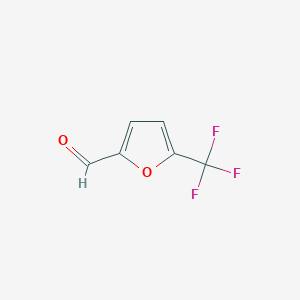
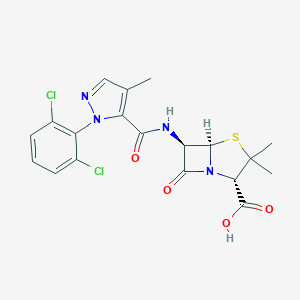
![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)
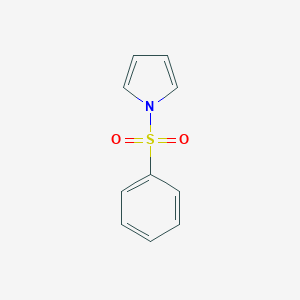
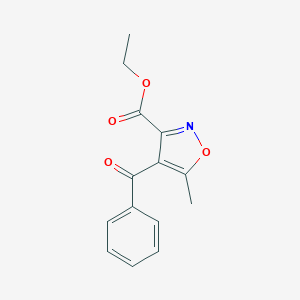
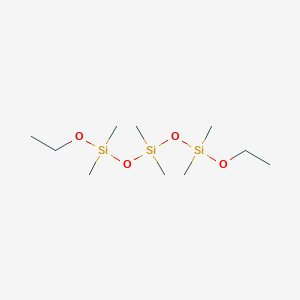
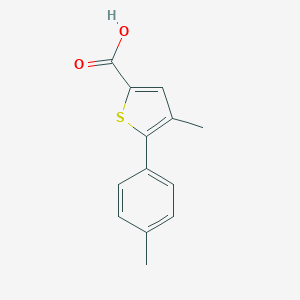
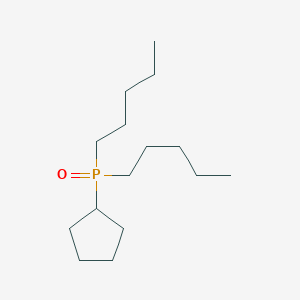
![4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B93451.png)
